

Tubulin polymerization-IN-36 molecular design and synthesis

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Compound Focus: Tubulin polymerization-IN-36

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Molecular Profile of Tubulin polymerization-IN-36

Here is a summary of the key quantitative data available for **Tubulin polymerization-IN-36**.

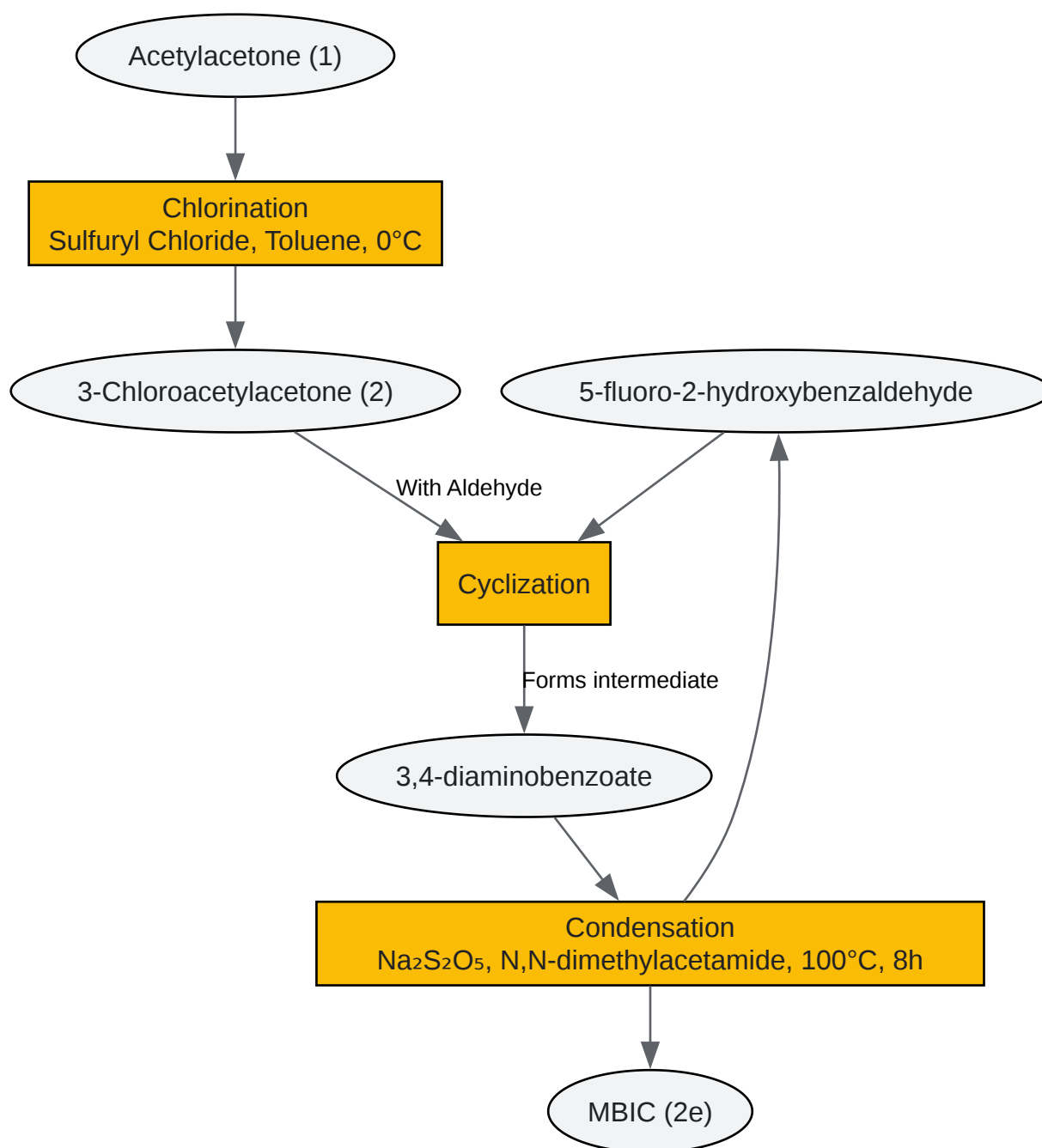
Property	Specification
Catalog Number	T60758 [1]
CAS Number	2011784-91-9 [1]
Molecular Formula	C18H18N2O3 [1]
Molecular Weight	310.35 g/mol [1]
Primary Biological Target	Tubulin (colchicine binding site) [1]
Mechanism of Action	Inhibitor of tubulin polymerization [1]
IC50 (Tubulin Polymerization)	2.8 μ M [1]

| **Key In Vitro Findings** | • Inhibits colchicine binding to tubulin by 88% at 5 μ M [1] • Reduces lymphoma cell proliferation to below 50% at 1 μ M (72h) [1] • Cytotoxicity against MCF-7 cells (IC50: 0.29 μ M) [1] • Induces G2/M cell cycle arrest in VL51 and MINO cells (50-500 nM) [1] |

Synthesis and Experimental Insights

While a specific synthesis protocol for **Tubulin polymerization-IN-36** was not found, the compound is part of the benzimidazole chemical class. The synthesis of a structurally related tubulin inhibitor, MBIC, provides a relevant reference for the typical methods used [2].

Representative Synthesis Workflow



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Synthesis pathway for a related benzimidazole tubulin inhibitor [2]

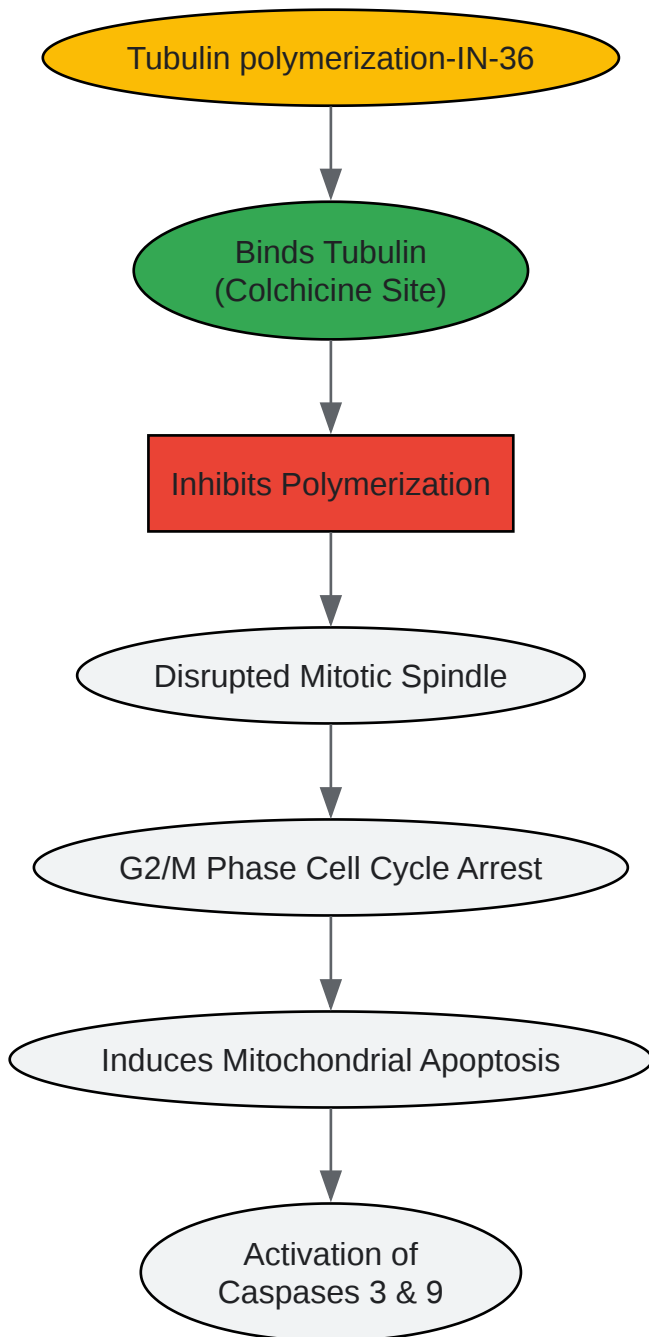
Key Experimental Protocols

- **Tubulin Polymerization Assay:** This assay directly measures the compound's effect on microtubule assembly. The inhibition concentration (IC50) is determined by monitoring changes in fluorescence or turbidity as tubulin polymerizes in the presence of the test compound [1] [3] [2].
- **Cell-Based Cytotoxicity Assays (e.g., MTT Assay):** Used to determine the compound's IC50 values against various cancer cell lines. Cells are treated with a concentration range of the compound, and cell viability is measured colorimetrically after a set incubation period (e.g., 24-72 hours) [1] [2].
- **Cell Cycle Analysis (Flow Cytometry):** To confirm the mechanism of action, treated cells are stained with a DNA-binding dye (like propidium iodide). The DNA content is then analyzed by flow cytometry to identify the proportion of cells in each cell cycle phase (G1, S, G2/M), with tubulin inhibitors typically causing a buildup in the G2/M phase [1] [2].
- **Apoptosis Detection:** Apoptotic cells can be identified by observing morphological hallmarks like membrane blebbing and nuclear fragmentation, or by using flow cytometry with Annexin V/propidium iodide staining to detect early and late apoptotic events [3] [2].

Mechanism of Action and Signaling Pathways

Tubulin polymerization-IN-36 exerts its effects by directly targeting the tubulin dimer, which disrupts essential cellular processes and leads to cancer cell death.

Mechanism of Action Workflow



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Cellular mechanism of tubulin polymerization inhibitors [1] [2]

The downstream signaling pathways affected by this mitotic arrest are complex. Related research on the transcription factor YY1 shows it can inhibit migration and invasion in pancreatic cancer by downregulating a tubulin polymerization-promoting protein (TPPP) via the **p38/MAPK** and **PI3K/AKT** signaling pathways [4]. This highlights broader cellular consequences when tubulin dynamics are disrupted.

Research Context and Further Directions

Tubulin polymerization-IN-36 is part of a growing class of benzimidazole-based compounds being investigated for their anticancer properties [5] [3] [2]. The search results also highlight other promising chemotypes under investigation, including **β -carboline–benzimidazole hybrids** [3] and **thiazole-2-acetamide derivatives** [6], which also act as potent tubulin polymerization inhibitors.

For researchers, the next steps could involve:

- **Lead Optimization:** Using the structure-activity relationship (SAR) data from related compounds to design and synthesize novel analogs with improved potency and better drug-like properties [3] [6].
- **Comprehensive Profiling:** Further investigating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound series is crucial for preclinical development [6].

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